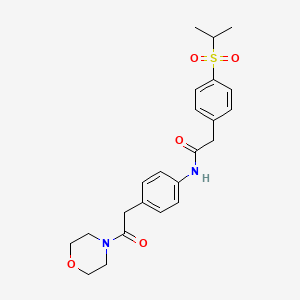

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S/c1-17(2)31(28,29)21-9-5-18(6-10-21)15-22(26)24-20-7-3-19(4-8-20)16-23(27)25-11-13-30-14-12-25/h3-10,17H,11-16H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSWCPYKAKNGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 4-(isopropylsulfonyl)phenylamine: This intermediate is synthesized by sulfonylation of 4-aminophenyl with isopropylsulfonyl chloride under basic conditions.

Formation of 4-(2-morpholino-2-oxoethyl)phenylamine: This intermediate is prepared by reacting 4-aminophenyl with 2-morpholino-2-oxoethyl chloride in the presence of a base.

Coupling Reaction: The final step involves coupling the two intermediates using acetic anhydride to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research has shown that derivatives of phenylacetamides, similar to the compound , exhibit anticonvulsant properties. A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models for epilepsy. The results indicated that certain derivatives were effective against maximal electroshock seizures, suggesting potential for developing new antiepileptic drugs (AEDs) .

Cancer Treatment

Another significant application of related compounds is in cancer therapy. Studies have evaluated N-phenylacetamide derivatives as microtubule-targeting agents in drug-resistant cancer cells. These compounds demonstrated the ability to inhibit tumor growth through mechanisms involving disruption of microtubule dynamics, which is crucial for cell division .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of compounds and their biological activity is essential for drug development. SAR studies on similar phenylacetamides have identified key structural features that enhance anticonvulsant activity. For instance, modifications in the amide and sulfonamide groups significantly influenced the potency and selectivity of these compounds against specific targets like sodium channels .

Enzyme Inhibition

Carbonic Anhydrase Inhibition

Compounds structurally related to 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide have been explored as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. Recent studies synthesized novel series of morpholino-containing derivatives that showed potent inhibition against specific CA isoforms, indicating a promising avenue for therapeutic development .

Pharmacological Insights

The pharmacological profile of related compounds has been extensively documented, revealing insights into their mechanisms of action. For example, studies have demonstrated that certain derivatives exhibit selective binding to voltage-gated sodium channels, which are pivotal in modulating neuronal excitability. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Obniska et al., 2010 | Anticonvulsant activity | Identified several N-phenylacetamide derivatives with significant efficacy in MES seizure models. |

| Recent Cancer Study | Microtubule targeting | Demonstrated effectiveness of N-phenylacetamides in inhibiting drug-resistant cancer cell proliferation. |

| Morpholino Derivative Study | Carbonic anhydrase inhibition | Showed promising inhibitory activity against hCA II, IX, and XII isoforms, suggesting potential therapeutic applications in oncology and ophthalmology. |

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 5l) downfield-shift aromatic protons in NMR, whereas electron-donating groups (e.g., OCH₃ in 5j) upfield-shift them. The target’s sulfonyl group is expected to cause significant deshielding (~7.5–8.0 ppm for adjacent protons) .

Morpholine-Modified Analogues ()

Two compounds from feature morpholine rings with acetyl or methylsulfonyl modifications:

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide :

2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide :

Comparison with Target :

- The target’s 2-oxoethyl linker to morpholine may increase conformational flexibility compared to the rigid 6,6-dimethylmorpholine derivatives in . This flexibility could improve binding to dynamic enzyme active sites .

Phenoxy vs. Sulfonyl Derivatives ()

- : 2-(4-Isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide replaces the sulfonyl group with a phenoxy moiety. This substitution reduces electronegativity, lowering solubility in aqueous media (predicted logP increase by ~0.8) .

- : 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide includes a sulfonamide group, which enhances hydrogen-bonding capacity compared to the target’s sulfonyl group .

Simple Acetamide Derivatives ()

- : 2-Chloro-N-(4-fluorophenyl)acetamide serves as a baseline for acetamide reactivity. The chloro group facilitates nucleophilic displacement, a property absent in the target due to its stable sulfonyl group .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide?

Answer: The compound’s synthesis typically involves multi-step reactions, including sulfonylation, amidation, and morpholine ring functionalization. Key steps include:

- Sulfonylation: Reacting 4-isopropylthiophenol with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonyl chloride intermediate .

- Amidation: Coupling the sulfonyl intermediate with 4-(2-morpholino-2-oxoethyl)aniline using a carbodiimide coupling agent (e.g., EDC/HCl) in dichloromethane at room temperature .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .

Critical Conditions: - Temperature control during sulfonylation to prevent side reactions.

- Use of anhydrous solvents to avoid hydrolysis of intermediates.

Q. How can researchers validate the structural integrity and purity of this compound?

Answer: Combine spectroscopic and chromatographic methods:

- NMR: Analyze and NMR signals to confirm functional groups (e.g., sulfonyl proton at δ 3.1–3.3 ppm, morpholine carbonyl at δ 168–170 ppm) .

- HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H] ~475–480 Da) .

Q. Table 1: Key NMR Signals

| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| Sulfonyl group | 3.1–3.3 (m, 1H) | 44.5 (CH)CH |

| Morpholine carbonyl | - | 168.5 |

| Acetamide NH | 7.6–7.8 (br s, 1H) | - |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Answer: Contradictions often arise from assay-specific variables or structural analogs. Methodological strategies include:

- Dose-Response Curves: Compare EC/IC values across assays (e.g., kinase inhibition vs. cellular cytotoxicity) to identify off-target effects .

- Structural Analog Analysis: Test derivatives with modified sulfonyl or morpholine groups to isolate pharmacophores (e.g., replace isopropyl with tert-butyl to assess steric effects) .

- Assay Validation: Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

Q. What computational and experimental approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Answer:

- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .

- SAR Libraries: Synthesize derivatives with systematic substitutions (e.g., sulfonyl group variants, morpholine ring oxidation) and test in high-throughput screens .

- Free Energy Perturbation (FEP): Calculate binding energy differences for substituent modifications to prioritize synthetic targets .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent Modification | Observed Activity Change | Reference |

|---|---|---|

| Isopropyl → tert-butyl | Increased kinase selectivity | |

| Morpholine → piperazine | Reduced cellular uptake |

Q. How should researchers design experiments to address discrepancies in NMR spectral data for this compound?

Answer:

- Variable Temperature NMR: Resolve signal splitting caused by conformational exchange (e.g., morpholine ring puckering) .

- 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., aromatic protons adjacent to the sulfonyl group) .

- Isotopic Labeling: Use -labeled acetamide to confirm NH coupling patterns .

Methodological Guidance

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .

- Catalyst Screening: Test Pd/C or Ni catalysts for reductive amination steps to reduce byproducts .

Q. How can researchers integrate this compound into drug discovery pipelines?

- ADMET Profiling: Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 monolayers) early in lead optimization .

- Target Deconvolution: Use affinity chromatography or photoaffinity labeling to identify off-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.